molecular formula C31H38N4O9 B12545748 D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester

Cat. No.: B12545748
M. Wt: 610.7 g/mol
InChI Key: MNLGGHJXYNXUCS-UHFFFAOYSA-N
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Description

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is a complex organic compound with a unique structure that combines elements of norleucine, tryptophan, and a nitrophenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester involves multiple steps, starting with the protection of the amino and carboxyl groups of norleucine and tryptophan. The reaction typically involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group and methoxycarbonyl for the carboxyl group. The nitrophenyl ester is introduced in the final step through esterification.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitrophenyl ester, converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of tryptophan.

    Reduction: Amine derivatives of the nitrophenyl ester.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The tryptophan moiety can interact with aromatic amino acids in proteins, while the nitrophenyl ester can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
  • D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Uniqueness

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is unique due to its combination of norleucine and tryptophan moieties, along with the presence of a nitrophenyl ester. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C31H38N4O9

Molecular Weight

610.7 g/mol

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate

InChI

InChI=1S/C31H38N4O9/c1-6-7-11-24(28(37)43-19-20-13-15-22(16-14-20)35(40)41)32-27(36)25(33-29(38)44-31(2,3)4)17-21-18-34(30(39)42-5)26-12-9-8-10-23(21)26/h8-10,12-16,18,24-25H,6-7,11,17,19H2,1-5H3,(H,32,36)(H,33,38)

InChI Key

MNLGGHJXYNXUCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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